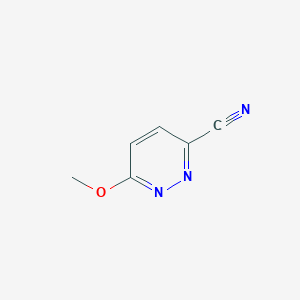![molecular formula C9H8N2O2 B2968812 2-Methylimidazo[1,2-a]pyridine-5-carboxylic acid CAS No. 1181282-98-3](/img/structure/B2968812.png)
2-Methylimidazo[1,2-a]pyridine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylimidazo[1,2-a]pyridine-5-carboxylic acid is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . They are used in the role of light-sensitive dyes, optical media for data storage, pesticides, and fungicides .
Synthesis Analysis
The synthesis of 2-methylimidazo[1,2-a]pyridine involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide . This leads to the formation of 2-methylimidazo[1,2-a]pyridine .Molecular Structure Analysis
The molecular formula of this compound is C9H8N2O2 . The InChI code is 1S/C9H8N2O2/c1-6-5-11-7(9(12)13)3-2-4-8(11)10-6/h2-5H,1H3,(H,12,13) .Chemical Reactions Analysis
2-Methylimidazo[1,2-a]pyridine further reacts with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these compounds was confirmed by X-ray structural analysis .Physical and Chemical Properties Analysis
The physical form of this compound is a white to yellow solid . It should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
2-Methylimidazo[1,2-a]pyridine-5-carboxylic acid is part of a broader class of compounds explored for their potential in medical and chemical research. The compound's derivatives have been synthesized and evaluated for various biological activities, including anti-inflammatory and analgesic properties. For instance, a series of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic esters, acids, and amides were synthesized and tested for anti-inflammatory and analgesic activity. Among these, 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid emerged as notably active, pointing to the potential therapeutic applications of similar compounds (Di Chiacchio et al., 1998). Another research path involved synthesizing 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids from 2-aminopyridines and ethyl 2-chloroacetoacetate, evaluating their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities, highlighting the compound's diverse pharmacological potential (Abignente et al., 1982).
Catalysis and Synthesis Techniques
The compound's derivatives serve as key intermediates in catalytic and synthetic chemistry, enabling the development of innovative synthesis techniques. For example, water-mediated hydroamination and silver-catalyzed aminooxygenation have been applied to synthesize methylimidazo[1,2-a]pyridines, showcasing alternative, potentially greener synthesis routes for these compounds (Mohan et al., 2013). Additionally, the use of ionic liquids has been explored for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines, presenting a method that simplifies workup and allows for the reuse of the ionic liquid, contributing to more sustainable chemical processes (Shaabani et al., 2006).
DNA Interaction and Drug Design
Research on this compound derivatives extends into the realm of drug design, particularly concerning their interaction with DNA. The design of synthetic peptides that bind in the minor groove of DNA at specific sequences has been informed by studies on compounds like 1-methylimidazole-2-carboxamide-netropsin, indicating potential for targeted therapeutic applications (Wade et al., 1992).
Environmental Sustainability
The environmentally sustainable synthesis of 2-arylimidazo[1,2-a]pyridine derivatives in aqueous media, utilizing iodine as a catalyst, underscores the commitment to reducing the environmental impact of chemical manufacturing. This approach not only enhances yield but also simplifies the experimental setup, marking progress toward greener chemistry practices (Bhutia et al., 2020).
Wirkmechanismus
While the specific mechanism of action for 2-Methylimidazo[1,2-a]pyridine-5-carboxylic acid is not mentioned in the search results, imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . They have been characterized with regard to a broad spectrum of biological effects: antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .
Safety and Hazards
The safety information for 2-Methylimidazo[1,2-a]pyridine-5-carboxylic acid indicates that it is considered hazardous . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Zukünftige Richtungen
Imidazo[1,2-a]pyridine derivatives have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The goal of ongoing research is to study the interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine, as well as to explore the antimicrobial action of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide against Staphylococcus aureus .
Eigenschaften
IUPAC Name |
2-methylimidazo[1,2-a]pyridine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-5-11-7(9(12)13)3-2-4-8(11)10-6/h2-5H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDSTJCLLALKDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2968731.png)

![3-methyl-7-(2-methylprop-2-en-1-yl)-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2968734.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-phenoxyphenyl)amino)formamide](/img/structure/B2968735.png)

![3-(9-chloro-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2968738.png)
![2,5-Dimethyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B2968741.png)


![1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2968750.png)

![N-[(2,4-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea](/img/structure/B2968752.png)
